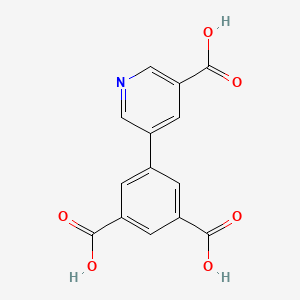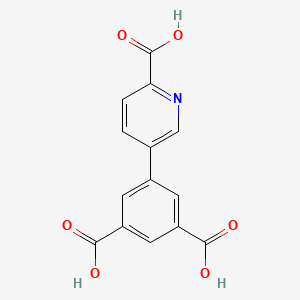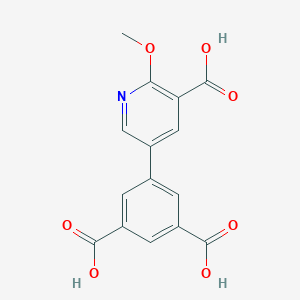![molecular formula C16H15FN2O4 B6393964 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95% CAS No. 1261920-81-3](/img/structure/B6393964.png)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95% (5-ECF-2MNA 95%) is a synthetic compound that is gaining increasing attention for its potential to be used in scientific research. It is a derivative of nicotinic acid, a component of vitamin B3, and has a wide range of applications in the laboratory due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
5-ECF-2MNA 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been used to study the effects of nicotinic acid derivatives on the binding of the neurotransmitter dopamine to its receptor. Furthermore, 5-ECF-2MNA 95% has been used to study the effects of nicotinic acid derivatives on the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine.
Wirkmechanismus
The mechanism of action of 5-ECF-2MNA 95% is not fully understood. However, it is believed that the compound acts as an agonist at the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses in the brain. The compound is also thought to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Additionally, 5-ECF-2MNA 95% is thought to act as an agonist at the dopamine receptor, which is involved in the regulation of mood and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ECF-2MNA 95% are still being studied. However, it is believed that the compound has the potential to affect the activity of several enzymes and neurotransmitter systems. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 5-ECF-2MNA 95% has been shown to act as an agonist at the dopamine receptor, which is involved in the regulation of mood and reward. Finally, the compound has been shown to modulate the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
5-ECF-2MNA 95% has several advantages and limitations when it comes to using it in laboratory experiments. One of the main advantages is that the compound is relatively easy to synthesize, which makes it ideal for use in research. Additionally, the compound is stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, one of the main limitations of 5-ECF-2MNA 95% is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 5-ECF-2MNA 95% are still being explored. One of the main areas of research is the use of the compound as a drug for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Additionally, the compound is being studied for its potential to modulate the activity of enzymes involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. Finally, 5-ECF-2MNA 95% is being studied for its potential to act as an agonist at the dopamine receptor, which is involved in the regulation of mood and reward.
Synthesemethoden
5-ECF-2MNA 95% is synthesized through a multi-step process. The first step is the alkylation of nicotinic acid with ethyl bromide to form ethyl ester of nicotinic acid. This ethyl ester is then reacted with 3-fluorophenol to form the desired 5-ECF-2MNA 95%. This reaction is carried out under anhydrous conditions and requires the use of a strong base such as sodium hydride or potassium tert-butoxide. The final step is the deprotection of the ester group, which is done by treating the compound with aqueous hydrochloric acid. This yields 5-ECF-2MNA 95%, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
5-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-3-18-14(20)11-5-4-9(7-13(11)17)10-6-12(16(21)22)15(23-2)19-8-10/h4-8H,3H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBPLZXFMAJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688302 |
Source


|
| Record name | 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-81-3 |
Source


|
| Record name | 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393921.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393927.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393928.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393937.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393947.png)
![2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393956.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393972.png)